4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one
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Overview
Description
4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one involves the inhibition of certain enzymes that are involved in various biological processes. For example, it inhibits the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of cyclooxygenase-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating certain pathways. It also has anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, it has been shown to have anxiolytic and antidepressant effects by modulating certain neurotransmitter systems.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one in lab experiments is its high purity and yield. This makes it easier to obtain consistent results. However, one limitation is that it can be difficult to synthesize and may require specialized equipment and expertise.
Future Directions
There are several future directions for research on 4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in treating different types of cancer and to optimize its dosing and delivery. Another area of interest is its potential as a treatment for Alzheimer's disease. Studies are needed to determine its mechanism of action in the brain and to optimize its dosing and delivery. Additionally, further studies are needed to explore its potential as an anti-inflammatory agent and to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-aminopyridine and benzaldehyde in the presence of a reducing agent. The resulting compound is then treated with hydrochloric acid to yield the final product. This method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been tested for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. It has also been tested for its potential as an anti-inflammatory agent.
In the field of neuropharmacology, this compound has been studied for its effects on the central nervous system. It has been shown to have anxiolytic and antidepressant properties. It has also been tested for its potential as a treatment for Alzheimer's disease.
properties
IUPAC Name |
4-chloro-2-phenyl-5-(pyridin-3-ylmethylamino)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-15-14(19-10-12-5-4-8-18-9-12)11-20-21(16(15)22)13-6-2-1-3-7-13/h1-9,11,19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAHZWFPMJSVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NCC3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one |
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